2-Phenylhexane

描述

Structural Classification of 2-Phenylhexane within Aromatic Hydrocarbons

This compound belongs to the broader category of aromatic hydrocarbons, which are defined by the presence of one or more planar ring systems containing delocalized pi electrons, conferring unique stability. toppr.comgeeksforgeeks.org More specifically, it is classified as an alkylbenzene, a subgroup of aromatic hydrocarbons where an alkyl chain is directly bonded to a benzene (B151609) ring. ontosight.ai

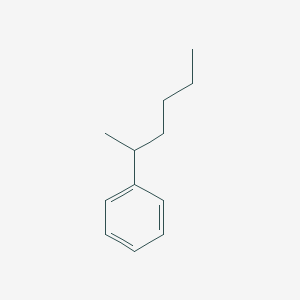

The molecular formula for this compound is C₁₂H₁₈. nih.govnih.govwikipedia.orgontosight.ai Its IUPAC name is hexan-2-ylbenzene, though it is also commonly known by synonyms such as this compound, benzene, (1-methylpentyl)-, and hexane (B92381), 2-phenyl-. nih.govnih.govwikipedia.orgontosight.aichemeo.com Structurally, this compound consists of a hexane hydrocarbon chain where the phenyl group (C₆H₅) is attached to the second carbon atom of the six-carbon chain. wikipedia.orgontosight.aishutterstock.com This specific substitution pattern distinguishes it from its isomers, such as 1-phenylhexane. The inherent stability and reactivity patterns of this compound are dictated by its aromatic phenyl ring and the aliphatic hexane chain.

Data Table: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₁₈ | - | nih.govnih.govwikipedia.orgontosight.ai |

| Molecular Weight | 162.27 | g/mol | nih.govnih.govwikipedia.orgontosight.aichemeo.com |

| Density | 0.858 | g/ml | wikipedia.org |

| Kovats Retention Index | 1182 (non-polar) | - | nih.gov |

| Kovats Retention Index | 1389.4, 1389 (polar) | - | nih.gov |

| GC-MS Top Peak (m/z) | 105 | m/z | nih.gov |

| GC-MS 2nd Highest Peak (m/z) | 91 | m/z | nih.gov |

| GC-MS 3rd Highest Peak (m/z) | 162 | m/z | nih.gov |

Note: Specific boiling point data at standard conditions was not explicitly found in the provided snippets, though it is mentioned as a property that varies and is less volatile than toluene (B28343). ontosight.ai NIST provides boiling temperature as a function of pressure. nist.gov

Compound List

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hexan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-4-8-11(2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBSWFUWEZFKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041447 | |

| Record name | 2-Phenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6031-02-3 | |

| Record name | (1-Methylpentyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6031-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006031023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I5F5V031E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Phenylhexane and Its Derivatives

Classic Alkylation Routes

Traditional methods for synthesizing 2-phenylhexane predominantly involve the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring with a hexyl group. The Friedel-Crafts reaction is a cornerstone of this approach, utilizing alkylating agents like halogenated hexanes or hexenes in the presence of an acid catalyst.

Friedel-Crafts Alkylation Reactions

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl substituents to aromatic rings. rsc.org The reaction typically proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich benzene ring. mt.com

The reaction of benzene with a halogenated hexane (B92381), such as 1-chlorohexane (B165106), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), can produce this compound. libretexts.org The mechanism involves the Lewis acid assisting the alkyl halide in forming a carbocation. libretexts.org However, a significant challenge in using primary alkyl halides like 1-chlorohexane is the propensity for the initially formed primary carbocation to rearrange to a more stable secondary carbocation via a hydride shift. openstax.orgkhanacademy.org This rearrangement leads to the preferential formation of this compound over 1-phenylhexane. The reaction of benzene with 1-chlorobutane, for example, yields a mixture of rearranged (sec-butylbenzene) and unrearranged (n-butylbenzene) products, with the rearranged product being major. openstax.org A similar outcome is expected with 1-chlorohexane, leading to a mixture of phenylhexane isomers with this compound being a significant component.

The use of alkenes, such as 1-hexene (B165129), as the alkylating agent is a common industrial variant of the Friedel-Crafts reaction. chemguide.co.uk In this process, a protic acid or a Lewis acid catalyst is used to protonate the alkene, generating a carbocation. etsu.edu When 1-hexene is used, the initial protonation can form a secondary carbocation at the C2 position, which is more stable than the primary carbocation that would form at the C1 position. This secondary carbocation then attacks the benzene ring to yield this compound. The reaction can also produce 3-phenylhexane (B12442743) as a co-product due to the possibility of carbocation rearrangement or isomerization of the starting hexene. figshare.com

One study investigated the alkylation of benzene with 1-hexene over a solid phosphoric acid catalyst at 220 °C. The results showed a preference for the formation of this compound over 3-phenylhexane. acs.org

| Product | Composition (wt%) |

|---|---|

| This compound | 10.3 |

| 3-Phenylhexane | 8.6 |

| Other Monoalkylated Benzenes | 4.1 |

| Dialkylated Benzenes | 1.5 |

| Hexene Dimers | 4.8 |

| Other Products | 1.1 |

Antimony Pentafluoride (SbF₅): This is a powerful Lewis acid that can be used to catalyze Friedel-Crafts alkylation. When combined with a protic acid like hydrofluoric acid (HF), it forms a superacid (HF-SbF₅) capable of activating even weakly reactive substrates. researchgate.net

Scandium(III) Triflate (Sc(OTf)₃): This is a water-tolerant Lewis acid catalyst that has been shown to be effective in the Friedel-Crafts alkylation of aromatic compounds with alkenes. rsc.org Its reusability and effectiveness in catalytic amounts make it an attractive alternative to traditional Lewis acids.

Phosphoric Acid: Solid phosphoric acid (SPA) is a heterogeneous catalyst used in industrial alkylation processes. It has demonstrated effectiveness in the alkylation of benzene with linear olefins like 1-hexene. acs.orgepa.gov Studies have shown that SPA can exhibit high alkylation selectivity and low dimerization for linear olefins. researchgate.net In the alkylation of benzene with 1-hexene, SPA was found to yield a this compound to 3-phenylhexane ratio of 1.2:1. acs.org

Direct Alkylation of Benzene with n-Hexane

A more atom-economical approach to synthesizing this compound is the direct alkylation of benzene with n-hexane. This method avoids the need for pre-functionalized hexanes (halides or olefins) by activating the C-H bonds of the alkane directly. This process typically requires bifunctional catalysts that possess both a dehydrogenation/hydrogenation function and an acidic function.

Direct Alkylation of Benzene with n-Hexane

Catalytic Systems for Selective this compound Production (e.g., Pt- and Ga-Modified Zeolites)

Zeolites, particularly modified ZSM-5, have emerged as promising catalysts for the direct alkylation of benzene with alkanes due to their shape-selective properties and tunable acidity.

Pt- and Ga-Modified Zeolites: Research has shown that modifying H-ZSM-5 zeolites with platinum (Pt) and gallium (Ga) can lead to highly selective catalysts for the production of this compound from benzene and n-hexane. researchgate.netepa.gov The proposed mechanism involves the dehydrogenation of n-hexane to hexene on the metal sites (Pt), followed by the alkylation of benzene with the in-situ generated hexene on the acid sites of the zeolite. The shape selectivity of the ZSM-5 pores favors the formation of the less bulky this compound isomer.

| Catalyst | n-Hexane Conversion (%) | Selectivity to Alkylation Products (%) | Selectivity to this compound in Alkylation Products (%) |

|---|---|---|---|

| H-ZSM-5 | 21 | 45 | >95 |

| 2 wt% Ga/H-ZSM-5 | 19 | 75 | >95 |

| 2 wt% Pt/H-ZSM-5 | 22 | 89 | >95 |

| 2 wt% Pt/H-Ga(f)ZSM-5 | 20 | 93 | >95 |

The method of incorporating gallium into the zeolite framework also plays a significant role in the catalyst's performance, with incorporation during hydrothermal synthesis leading to higher selectivity. epa.gov The close proximity of the platinum nanoparticles and the acid sites within the zeolite structure is believed to be key to the high selectivity observed. epa.gov

Influence of Catalyst Composition and Structure on Selectivity

The selectivity towards this compound in the alkylation of benzene with n-hexane is profoundly influenced by the catalyst's composition and structural properties. Bifunctional catalysts, particularly those combining a metal component for dehydrogenation and an acidic support for alkylation, have shown high selectivity.

Research has focused on modified zeolites, such as H-ZSM-5, due to their shape-selective properties. The introduction of metals like Platinum (Pt) and Gallium (Ga) into the zeolite framework significantly enhances the selective production of this compound. core.ac.ukresearchgate.net Pt and well-dispersed extraframework Ga in H-ZSM-5 have been found to increase selectivity in alkylation while suppressing undesirable cracking reactions. researchgate.net The synergy between very small Pt nanoparticles and Ga–(OH)–Si acid sites is proposed to create an optimal bifunctional catalyst. researchgate.net The method of Ga incorporation is also crucial, with framework substitution leading to higher selectivity compared to impregnation or ion exchange. core.ac.uk

The acidity of the zeolite and the Pt content are also critical factors. For instance, catalysts with lower acidity (higher Si/Al ratio) tend to favor the formation of cumene (B47948) and propylbenzenes, while higher acidity promotes cracking reactions, yielding smaller molecules like toluene (B28343) and ethylbenzene. researchgate.net A bimetallic Pt-Ga/ZSM-5 catalyst has demonstrated high selectivity for this compound. researchgate.net

| Catalyst | Key Features | Reported Alkylation Selectivity (%) | Selectivity to this compound (%) | Reference |

|---|---|---|---|---|

| H-ZSM-5 | Standard acidic zeolite | - | - | researchgate.net |

| Ga-impregnated H-ZSM-5 | Promotes dehydrogenation | ~10 (to cumene and n-propylbenzene at 2% conversion) | - | core.ac.uk |

| 2 wt% Pt/H-GafZSM-5 | Bimetallic; Ga in framework positions; well-dispersed Pt | Up to 93 | >95 | core.ac.ukresearchgate.net |

Optimization of Reaction Conditions for Alkylation

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound during the alkylation of benzene with hexene isomers. Key parameters that are manipulated include temperature, pressure, and the molar ratio of reactants.

In the liquid-phase alkylation of benzene with 1-alkenes over beta zeolites, temperature is a significant factor. An optimal temperature of 180 °C was identified to balance high conversion rates with the minimization of side-product formation. researchgate.net The molar ratio of benzene to olefin is also crucial; a higher ratio is generally employed to favor mono-alkylation and suppress the formation of di-alkylated products. For example, a benzene/olefin molar ratio of 20 has been used in studies with beta zeolite catalysts. researchgate.net

The choice of alkylating agent, such as 1-hexene, and the catalyst type also dictates the optimal conditions. For instance, traditional Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst with 1-hexene is typically conducted at ambient conditions. figshare.com This reaction, however, often leads to a mixture of isomers, with the ratio of this compound to 3-phenylhexane being close to the thermodynamic equilibrium. figshare.com

| Catalyst | Alkene | Temperature (°C) | Benzene/Olefin Molar Ratio | Key Outcome | Reference |

|---|---|---|---|---|---|

| Beta Zeolites | 1-Alkenes (C6-C18) | 180 | 20 | Optimal temperature to minimize side reactions. | researchgate.net |

| Aluminum Chloride (AlCl₃) | 1-Hexene | Ambient | ~3:1 (volume) | Product ratio (this compound:3-phenylhexane) near equilibrium. | figshare.com |

Advanced and Selective Synthesis Approaches

To overcome the limitations of conventional methods, advanced and more selective synthetic routes to this compound and its derivatives are being explored. These include direct dehydrogenative coupling and asymmetric synthesis strategies to produce specific enantiomers.

Dehydrogenative Coupling Reactions of Alkanes and Benzene

Dehydrogenative coupling represents a direct and efficient pathway for the synthesis of alkylbenzenes from simple alkanes and benzene, with the only byproduct being hydrogen. acs.orgnih.gov This method avoids the need for pre-functionalized starting materials like haloalkanes or olefins. nih.gov

A notable advancement in this area is the development of a combined catalyst system for the direct alkylation of benzene at a relatively low temperature of 150 °C. acs.orgnih.gov This system comprises two distinct catalytic particles: a hydrotalcite-supported palladium (Pd/HT) catalyst and a solid acid aluminum-exchanged montmorillonite (B579905) (Al-mont). acs.orgnih.gov The reaction is promoted by a phenomenon known as slurry-phase interparticle hydrogen transfer, where hydrogen moves between the solid acid and the supported palladium, accelerating the dehydrogenative coupling process. acs.orgnih.gov In the reaction between n-heptane and benzene, this dual-catalyst system achieved a benzene conversion of 21% with a high selectivity of 84% for the target alkylbenzene product. acs.orgnih.gov

Asymmetric Synthesis Approaches

The synthesis of enantioenriched this compound is of significant interest, as the stereochemistry can influence the properties of its derivatives. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Asymmetric conjugate addition is a powerful method for constructing chiral centers, including all-carbon quaternary stereocenters. rsc.org This strategy involves the 1,4-addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. nih.gov

For the synthesis of chiral precursors to this compound, a palladium-catalyzed asymmetric conjugate addition of an arylboronic acid to a β-substituted cyclic enone could be employed. nih.gov Chiral pyridineoxazoline (PyOx) ligands complexed with a palladium source have proven effective in providing conjugate addition products in high yield and enantioselectivity. nih.govorgsyn.org This approach is advantageous due to the use of commercially available, stable, and easily handled organoboron nucleophiles. orgsyn.org The resulting enantioenriched ketone could then be further modified and reduced to yield the desired chiral this compound.

Another strategy for asymmetric synthesis involves the enantioselective reduction of a prochiral precursor. This method relies on the use of a chiral reducing agent or a chiral catalyst to selectively form one enantiomer of the product.

An example of a versatile chiral precursor is a vinyl sulfoximine (B86345). researchgate.net Chiral sulfoximines are valuable motifs in medicinal chemistry and can be synthesized with high enantiomeric purity. nih.govnih.gov A synthetic route could involve the preparation of an enantioenriched vinyl sulfoximine, which contains a carbon-carbon double bond. chemrxiv.org Subsequent stereoselective reduction of this double bond, guided by the existing chiral center at the sulfur atom, would lead to the formation of the chiral alkane backbone of this compound with a specific stereochemistry. The sulfoximine group could then be removed or transformed as needed.

Sharpless Asymmetric Epoxidation in Related Systems

The Sharpless asymmetric epoxidation is a renowned enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols. mdpi.comdalalinstitute.comslideshare.net Although not a direct method for the synthesis of this compound, its principles are highly relevant for creating chiral building blocks that could be precursors to chiral derivatives of this compound. The reaction typically utilizes a titanium tetraisopropoxide (Ti(OiPr)4) catalyst, tert-butyl hydroperoxide (t-BuOOH) as the oxidant, and a chiral diethyl tartrate (DET) ligand. youtube.comresearchgate.net The choice of the chiral ligand, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of two possible enantiomers with high enantiomeric excess (often >90%). researchgate.netlibretexts.org

The mechanism involves the formation of a chiral titanium complex that coordinates with the allylic alcohol. The tartrate ligand directs the delivery of the oxygen atom from the peroxide to one face of the double bond, leading to the observed stereoselectivity. dalalinstitute.comyoutube.com This method's power lies in its predictability and broad substrate scope for allylic alcohols. researchgate.net For instance, the synthesis of chiral epoxides through this method provides versatile intermediates that can undergo various transformations, such as reductive opening of the epoxide ring, to introduce new stereocenters, which could be elaborated into complex structures like stereochemically pure derivatives of this compound.

Table 1: Key Reagents in Sharpless Asymmetric Epoxidation

| Reagent | Function |

| Titanium tetraisopropoxide | Lewis acid catalyst that coordinates with the ligand and substrate. |

| tert-Butyl hydroperoxide | Oxidizing agent that provides the oxygen atom for the epoxide. |

| Diethyl tartrate (DET) | Chiral ligand that controls the stereoselectivity of the epoxidation. |

| Allylic alcohol | Substrate containing the double bond to be epoxidized. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances. acs.orgepa.gov Key principles relevant to this compound synthesis include waste prevention, maximizing atom economy, using catalytic reagents, and increasing energy efficiency. epa.gov

Traditional synthesis methods for alkylated aromatic compounds, such as Friedel-Crafts alkylation, often involve stoichiometric amounts of Lewis acid catalysts (e.g., AlCl3) and hazardous solvents, leading to significant waste. nih.govmt.com Green approaches focus on replacing these reagents with more environmentally benign alternatives.

Key Green Chemistry Principles Applied to Synthesis:

Catalysis: Utilizing catalytic reagents in small amounts is superior to using stoichiometric reagents. acs.org Catalysts can be recycled and reused, minimizing waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy generate fewer byproducts.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, supercritical fluids, or ionic liquids. dokumen.pub

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. epa.gov

Heterogeneous Nanocatalysis for Sustainable Production

Heterogeneous nanocatalysis offers a promising avenue for the sustainable production of this compound, particularly through greener variations of the Friedel-Crafts alkylation. organic-chemistry.org Nanocatalysts provide high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. wiley.com A significant advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and continuous processes, which aligns with green chemistry principles. researchgate.net

For the synthesis of this compound, which involves the alkylation of benzene with a hexyl group, various solid acid nanocatalysts can be employed. These can include zeolites, metal oxides, and supported metal nanoparticles. wiley.com For example, modified zeolites with tailored acidity and pore structures can facilitate the selective alkylation of benzene with 1-hexene to produce this compound while minimizing the formation of other isomers and polyalkylated products. researchgate.net

Table 2: Comparison of Catalysts in Friedel-Crafts Alkylation

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous (e.g., AlCl3) | High activity | Difficult to separate, corrosive, produces significant waste |

| Heterogeneous Nanocatalyst | Easy to separate and recycle, high surface area, tunable properties, reusable. wiley.comresearchgate.net | Can be more expensive to prepare, potential for deactivation over time |

Research in this area focuses on developing robust and highly active nanocatalysts that can operate under mild reaction conditions, further enhancing the sustainability of this compound production. researchgate.net

Cross-Coupling Reactions in Phenylhexane Derivatives Synthesis

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of a vast array of organic molecules, including derivatives of phenylhexane. wikipedia.org These reactions typically involve a metal catalyst, most commonly palladium, that facilitates the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orgyoutube.com Two of the most prominent cross-coupling reactions are the Suzuki-Miyaura coupling and the Heck reaction.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org To synthesize a phenylhexane derivative, one could couple a phenylboronic acid with a hexyl halide or a hexenylboronic acid with a phenyl halide. The reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. youtube.commdpi.com

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org For instance, a halo-substituted phenyl ring could be coupled with 1-hexene to introduce a hexenyl side chain, which could then be reduced to a hexyl group to yield a this compound derivative. The Heck reaction is particularly useful for creating unsaturated derivatives. nih.govyoutube.com

Table 3: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Nucleophile | Electrophile | Key Features |

| Suzuki-Miyaura | Organoboron reagent | Organic halide/triflate | Mild conditions, low toxicity of reagents, high functional group tolerance. wikipedia.orglibretexts.org |

| Heck | Alkene | Unsaturated halide/triflate | Forms a substituted alkene, useful for creating unsaturated derivatives. wikipedia.orgorganic-chemistry.org |

These cross-coupling methodologies provide versatile and efficient pathways to a wide range of phenylhexane derivatives, allowing for precise control over the final structure. masterorganicchemistry.comnih.govnih.gov

Stereochemical Aspects and Asymmetric Synthesis of 2 Phenylhexane

Chirality and Stereoisomerism of 2-Phenylhexane

The defining feature of this compound's stereochemistry is the presence of a chiral center. This chiral center is located at the second carbon atom of the hexane (B92381) chain, which is bonded to four distinct groups: a phenyl group (C₆H₅-), a methyl group (CH₃-), a hydrogen atom (H-), and a propyl group (-CH₂CH₂CH₃). According to the Cahn-Ingold-Prelog (CIP) priority rules, these four different substituents attached to the same carbon atom render it stereogenic ucalgary.catransformationtutoring.com.

As a consequence of this chirality, this compound exists as a pair of enantiomers: (R)-2-phenylhexane and (S)-2-phenylhexane ucalgary.cachemistrysteps.comlibretexts.org. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While the chemical formula and connectivity are identical, their three-dimensional arrangements are different, leading to distinct interactions with other chiral molecules and polarized light. The assignment of the R or S configuration to each enantiomer is determined by applying the CIP rules, which assign priorities to the substituents based on atomic number and the first point of difference ucalgary.calibretexts.org.

Table 3.1: Stereoisomers of this compound

| Stereoisomer Name | Chirality Center Configuration | Molecular Formula | Molar Mass ( g/mol ) |

| (R)-2-Phenylhexane | R | C₁₂H₁₈ | 162.276 |

| (S)-2-Phenylhexane | S | C₁₂H₁₈ | 162.276 |

Strategies for Asymmetric Induction and Stereocontrol

The synthesis of enantiomerically pure or enriched compounds like (R)- or (S)-2-phenylhexane relies on strategies that introduce or control stereochemistry during the chemical transformation. Asymmetric synthesis aims to preferentially form one enantiomer over the other, thereby avoiding the need for racemic resolution in many cases. Key strategies involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents that interact stereoselectively with the reacting molecules. The goal is to create a temporary or permanent chiral environment that guides the reaction pathway towards a specific stereochemical outcome.

Chiral Auxiliaries and Catalysts in Phenylhexane Synthesis

Chiral auxiliaries are stereochemically pure compounds that are temporarily attached to a substrate to induce diastereoselectivity in a reaction. After the stereoselective reaction, the auxiliary is cleaved, yielding the enantiomerically enriched product. For the synthesis of molecules like this compound, chiral auxiliaries could be employed in alkylation reactions. For instance, a chiral auxiliary attached to a phenylacetic acid derivative could direct the stereoselective alkylation of the alpha-carbon, which would eventually lead to the chiral center in this compound after further transformations transformationtutoring.comstenutz.eustenutz.eu.

Chiral catalysts, on the other hand, are used in substoichiometric amounts and facilitate the stereoselective transformation of a prochiral substrate into a chiral product. These catalysts can be metal complexes with chiral ligands, organocatalysts, or enzymes. In the context of this compound synthesis, chiral catalysts could be employed in reactions such as asymmetric alkylation, hydrogenation, or other C-C bond-forming reactions that establish the stereogenic center. For example, asymmetric alkylation of benzene (B151609) derivatives with chiral catalysts or asymmetric hydrogenation of a suitable unsaturated precursor could yield enantiomerically enriched this compound transformationtutoring.comstenutz.eustenutz.eu.

Enantioselective Transformations Leading to this compound

Various enantioselective transformations can be utilized to synthesize this compound with a high degree of enantiomeric excess. One common approach involves the enantioselective alkylation of a prochiral precursor. For example, the alpha-alkylation of phenylacetonitrile (B145931) or phenylacetic acid derivatives, when performed using chiral bases or phase-transfer catalysts, can introduce the chiral center stereoselectively stenutz.eu.

Another potential route could involve the asymmetric hydrogenation of a phenylhexene precursor, such as 2-phenylhex-1-ene or 2-phenylhex-2-ene, using chiral transition metal catalysts (e.g., rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands) stenutz.eu. These catalysts facilitate the addition of hydrogen across the double bond in a manner that preferentially forms one enantiomer of this compound. Similarly, enantioselective reduction of a prochiral ketone, such as 2-phenylhexan-2-one (if synthesized), could also yield chiral secondary alcohols which could then be converted to this compound, though this would involve more steps and potentially racemization.

Stereoselective and Regioselective Functionalization in Phenylhexane Systems

Beyond the initial synthesis of the chiral center, further functionalization of this compound or related phenylhexane systems can also be performed stereoselectively and regioselectively. Stereoselective functionalization involves reactions that introduce new functional groups or modify existing ones in a way that controls the stereochemistry at existing or newly formed chiral centers. For example, if a phenylhexane derivative with a reactive site on the alkyl chain were available, reactions like stereoselective oxidation or halogenation could be employed to introduce chirality or control the relative stereochemistry of multiple chiral centers scribd.com.

Regioselective functionalization refers to reactions that occur preferentially at a specific position within a molecule. In phenylhexane systems, this could involve selective functionalization of the aromatic ring (e.g., electrophilic aromatic substitution) or specific positions on the alkyl chain. When combined with stereoselective methods, regioselective functionalization allows for the precise modification of complex phenylhexane derivatives, leading to molecules with defined spatial arrangements and specific chemical properties. For instance, a regioselective functionalization might target the benzylic position or a specific carbon on the hexane chain, followed by a stereoselective transformation at that site scribd.com.

Compound List:

this compound

(R)-2-Phenylhexane

(S)-2-Phenylhexane

Phenylacetic acid

Phenylacetonitrile

2-phenylhex-1-ene

2-phenylhex-2-ene

2-phenylhexan-2-one

Mechanistic Investigations of Reactions Involving 2 Phenylhexane

Elucidation of Friedel-Crafts Alkylation Mechanisms

The Friedel-Crafts alkylation is a cornerstone of organic chemistry for forging carbon-carbon bonds on an aromatic ring. mt.com The synthesis of 2-phenylhexane via this method, typically by reacting benzene (B151609) with a C6 alkylating agent like 2-chlorohexane (B1581597) or 1-hexene (B165129) in the presence of a Lewis acid catalyst, proceeds through a well-studied electrophilic aromatic substitution pathway. mt.comlibretexts.org

Generation of an Electrophile: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) interacts with the alkylating agent to form a carbocation or a highly polarized complex that functions as the electrophile. mt.comlibretexts.org

Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon atom that formed the new bond, restoring the stable aromatic system and regenerating the Lewis acid catalyst. mt.comyoutube.com

The central feature of the Friedel-Crafts alkylation mechanism is the carbocation intermediate. libretexts.org When forming this compound from an appropriate precursor, a secondary (2°) carbocation is generated at the second position of the hexane (B92381) chain. This secondary carbocation is the electrophile that is subsequently attacked by the benzene ring. libretexts.org

A critical aspect of reactions involving carbocations is their propensity to rearrange to more stable forms. chemistrysteps.com Primary carbocations are highly unstable and will readily rearrange to more stable secondary or tertiary carbocations via hydride (H⁻) or alkyl shifts. libretexts.orgyoutube.com In the synthesis of this compound, if one were to start with 1-chlorohexane (B165106), the initially formed primary carbocation would rapidly undergo a 1,2-hydride shift to form the more stable secondary carbocation, leading to this compound as the major product instead of 1-phenylhexane. youtube.com The stability order of simple alkyl carbocations is Tertiary (3°) > Secondary (2°) > Primary (1°). This potential for rearrangement means that the structure of the final product is dictated by the most stable carbocation intermediate that can be formed. chemistrysteps.com

Table 1: Mechanistic Steps of Friedel-Crafts Alkylation to Form this compound

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of the electrophile. The Lewis acid (AlCl₃) abstracts a chloride ion from 2-chlorohexane. | Hexan-2-yl carbocation (CH₃CH⁺(CH₂)₃CH₃), [AlCl₄]⁻ |

| 2 | Nucleophilic attack by the benzene ring on the secondary carbocation. | Resonance-stabilized arenium ion (sigma complex) |

| 3 | Deprotonation of the arenium ion by [AlCl₄]⁻ to restore aromaticity. | this compound, HCl, AlCl₃ (catalyst regenerated) |

Mechanistic Pathways in Direct Alkylation over Zeolites

Zeolites, which are crystalline aluminosilicates, serve as solid acid catalysts for the alkylation of benzene, offering a more environmentally benign alternative to traditional Lewis acids. rsc.orgresearchgate.net The reaction mechanism over zeolites is also carbocation-based, with the Brønsted acid sites (protons) within the zeolite framework initiating the process. rsc.org

When using an alkene like 1-hexene as the alkylating agent, the mechanism proceeds as follows:

Carbocation Formation: The alkene is protonated by a Brønsted acid site on the zeolite surface, forming a secondary carbocation.

Alkylation: The benzene molecule, adsorbed on the zeolite surface, attacks the carbocation, similar to the classical Friedel-Crafts pathway. rsc.org

Deprotonation: The resulting arenium ion is deprotonated, yielding this compound and regenerating the acid site.

Research has shown that different zeolite structures (e.g., H-BEA, H-ZSM-5, H-MOR) exhibit varying activities and selectivities, which are influenced by pore size and the nature of the acid sites. rsc.org For instance, the alkylation of benzene with 1-alkenes over beta zeolite shows that as the alkyl chain length increases, the conversion rate tends to decrease. researchgate.net Furthermore, studies on the alkylation of benzene with n-hexane (an alkane) over specific zeolites like ZSM-5 have revealed unique mechanistic pathways. The formation of 1-phenylhexane has been observed in this reaction, a product not seen when using hexene isomers, suggesting a different activation mechanism for the alkane that does not proceed through a simple secondary carbenium ion intermediate. rsc.org

Systematic investigations comparing stepwise and concerted mechanisms for benzene alkylation with propylene (B89431) over various zeolites have found the concerted pathway to be kinetically more favorable. rsc.org This suggests that the co-adsorption of benzene and the alkylating agent at the acid site is a critical factor. rsc.org

Photoinduced Electron Transfer Mechanisms for Phenylhexane Functionalization

Photoinduced Electron Transfer (PET) is a powerful mechanism for activating C-H bonds under mild conditions. chemrxiv.org The general process involves a photocatalyst that, upon excitation by light, can either accept an electron from or donate an electron to an organic substrate. acs.org

For the functionalization of a phenylalkane like this compound, the mechanism would typically involve an oxidative quenching pathway:

Excitation: A photocatalyst is excited by visible light to a high-energy state (PC*).

Electron Transfer: The excited photocatalyst accepts an electron from the alkylbenzene, which is a good electron donor, generating an alkylbenzene radical cation and the reduced form of the photocatalyst (PC˙⁻). acs.org

Deprotonation: The alkylbenzene radical cation is a very strong acid and can be deprotonated, typically at the benzylic position, by a weak base to form a benzyl (B1604629) radical.

Product Formation: This radical intermediate can then be trapped by another reagent to form a new C-C or C-heteroatom bond, or it can be oxidized to a carbocation for subsequent reaction with a nucleophile.

Reaction Mechanisms in Asymmetric Transformations

Asymmetric catalysis aims to produce specific enantiomers of a chiral molecule, a critical goal in fields like pharmaceuticals. youtube.com For a chiral molecule like this compound, or for reactions that create a new stereocenter on the molecule, asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome. nih.gov

Mechanisms for asymmetric transformations often involve the formation of a transient chiral complex between the catalyst and the substrate, which directs the reaction to proceed through a lower-energy transition state for one enantiomer over the other. youtube.com While specific examples for this compound are highly specialized, general mechanistic strategies applicable to alkylbenzenes include:

Asymmetric C-H Functionalization: Chiral catalysts, often composed of a transition metal (like Rhodium or Palladium) and a chiral ligand, can achieve enantioselective insertion of a carbene or other reactive species into a C-H bond. chemrxiv.orgnih.gov The mechanism involves the formation of a chiral metal-carbene intermediate, which then reacts with the alkylbenzene. The chiral environment around the metal center dictates the facial selectivity of the C-H insertion.

Kinetic Resolution: If starting with a racemic mixture of (R)- and (S)-2-phenylhexane, a chiral catalyst can be used to selectively react with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched.

Asymmetric Allylic Functionalization: For related phenylalkenes, chiral palladium complexes have been developed to catalyze the asymmetric addition of nucleophiles. nih.govnih.gov

These reactions rely on the precise three-dimensional structure of the catalyst to create a diastereomeric transition state that favors the formation of one product enantiomer. nih.gov

Generalized Principles of Organic Reaction Mechanisms Relevant to Phenylalkanes

The reactivity of this compound is governed by the distinct properties of its phenyl ring and its alkyl chain. The principles of nucleophilic substitution and electrophilic addition are fundamental to understanding its potential transformations.

Nucleophilic Substitution: This reaction involves a nucleophile replacing a leaving group.

On the Phenyl Ring (SₙAr): Nucleophilic Aromatic Substitution on the benzene ring of this compound is generally not feasible. This mechanism requires the ring to be electron-deficient, usually through the presence of strong electron-withdrawing groups (like -NO₂), which this compound lacks.

On the Alkyl Chain (Sₙ1 and Sₙ2): If a leaving group (e.g., a halogen) were present on the hexyl chain, nucleophilic substitution could occur. At the C2 position (the benzylic carbon), the mechanism could be either Sₙ1 or Sₙ2, depending on the conditions.

Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. A secondary benzylic carbocation is relatively stable due to resonance with the phenyl ring, making the Sₙ1 pathway possible, especially with weak nucleophiles and polar protic solvents.

Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks as the leaving group departs. This pathway is favored by strong nucleophiles and is subject to steric hindrance. For a secondary carbon like C2, the Sₙ2 reaction is possible but may be slower than for a primary carbon.

Electrophilic Addition:

This reaction typically involves the addition of an electrophile across a double or triple bond. The phenyl ring of this compound does not undergo electrophilic addition because it would lead to the loss of the significant stabilization energy associated with its aromaticity.

Instead, the phenyl ring undergoes Electrophilic Aromatic Substitution , as detailed in the Friedel-Crafts section (4.1). In this mechanism, an electrophile attacks the π-system, but the reaction concludes with the elimination of a proton (H⁺) to restore the aromatic ring, resulting in substitution rather than addition.

Computational Approaches in 2 Phenylhexane Research

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of molecules.

Table 1: Typical DFT Reactivity Descriptors (Illustrative for a Phenylalkane System)

| Descriptor | Typical Value Range (eV) | Significance |

| HOMO Energy | -5.0 to -6.5 | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.0 to -2.5 | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 3.0 to 5.0 | Relates to chemical stability and reactivity; smaller gaps suggest higher reactivity. |

| Electrophilicity (ω) | 1.0 to 2.0 | Measures the molecule's ability to accept electrons; higher values indicate stronger electrophilicity. |

| Chemical Hardness (η) | 2.0 to 3.0 | Indicates resistance to electron deformation; higher hardness implies lower reactivity. |

Note: These values are illustrative and can vary significantly based on the specific molecule, computational method, and basis set used.

Conformational analysis is crucial for understanding the three-dimensional arrangements of molecules and their associated energy differences lumenlearning.comlibretexts.orgmaricopa.edulibretexts.orgmit.edu. For molecules like 2-phenylhexane, rotation around single bonds leads to various conformers. Computational methods, including DFT and ab initio calculations, are employed to map the potential energy surface and identify the most stable conformations lumenlearning.comauremn.org.brresearchgate.netresearchgate.net. These studies typically involve analyzing dihedral angles and calculating the energy differences between staggered (e.g., anti, gauche) and eclipsed arrangements lumenlearning.comlibretexts.orgmaricopa.edulibretexts.orgmit.edu. For example, studies on alkyl-phenyl systems have investigated conformational energies, highlighting the preference for folded conformations researchgate.netresearchgate.net. While specific conformational energy data for this compound is not detailed in the provided snippets, the principles applied to simpler alkanes and related phenylalkanes are directly transferable lumenlearning.comlibretexts.orgmaricopa.edulibretexts.orgmit.eduindiana.edu.

Table 2: Conformational Energetics (Illustrative Example: n-Butane)

| Conformation | Dihedral Angle (C2-C3) | Relative Energy (kJ/mol) | Description |

| Anti | 180° | 0 | Most stable; bulky groups are furthest apart. |

| Gauche | 60° | ~3.8 | Less stable than anti due to steric strain. |

| Eclipsed | 0° | ~3.8 | Unstable; groups overlap. |

| Fully Eclipsed | 120° | ~16.7 | Highly unstable; maximum eclipsing strain. |

Note: These values are representative for n-butane and illustrate the energetic differences between various conformations. Similar analyses are performed for more complex molecules like this compound.

Reaction Pathway Modeling and Transition State Analysis

Understanding how chemical reactions proceed requires modeling the sequence of elementary steps and identifying the transition states ntu.edu.sgucsb.eduscm.commt.com. Computational methods, such as synchronous transit-guided quasi-Newton (QST2) methods, are used to locate these high-energy, short-lived structures, which represent the energy maxima along a reaction coordinate ntu.edu.sgucsb.eduscm.com. Frequency analysis is performed to confirm that a located structure is indeed a transition state (possessing one imaginary frequency) ucsb.eduscm.com. These analyses are critical for elucidating reaction mechanisms, determining activation energies, and predicting reaction rates mt.comcecam.org. For reactions involving this compound, such as alkylation or isomerization, computational modeling can reveal the critical intermediates and transition states involved researchgate.netresearchgate.net.

Prediction of Stereoselectivity in Chemical Reactions

The ability to control and predict the stereochemical outcome of chemical reactions is paramount in synthesizing chiral molecules, such as specific enantiomers of this compound lookchem.com. Computational methods, including quantum mechanics and machine learning, are increasingly employed for this purpose arxiv.orgrsc.orgnih.gov. By calculating the energy differences between diastereomeric transition states (∆∆G‡) or using machine learning models trained on extensive datasets, researchers can predict the stereoselectivity (e.g., enantiomeric excess, diastereomeric ratio) of a reaction arxiv.orgnih.govnih.gov. The existence of specific enantiomers like (S)-(+)-2-phenylhexane lookchem.com underscores the importance of stereoselective synthesis and the computational tools that aid in achieving it.

Advanced Simulation Techniques for Catalytic Processes

Catalytic processes are central to many industrial chemical transformations, including those involving hydrocarbons like this compound researchgate.netugent.bepnnl.govmdpi.com. Advanced simulation techniques, such as Molecular Dynamics (MD), QM/MM (Quantum Mechanics/Molecular Mechanics), and machine learning potentials, are vital for understanding catalysis at a fundamental level cecam.orgpnnl.govrsc.org. These methods can model catalytic systems under reaction conditions, investigate adsorption phenomena on catalyst surfaces, and elucidate reaction mechanisms cecam.orgugent.bemdpi.comrsc.org. For instance, studies involving zeolites as catalysts for producing this compound utilize periodic DFT calculations and molecular dynamics to understand the role of the catalyst's structure and active sites researchgate.net. These simulations help in designing more efficient and selective catalysts for processes like hydrocarbon alkylation cecam.orgresearchgate.netresearchgate.netugent.be.

Compound List:

this compound

Ethane

Propane

n-Butane

2-Methylbutane

n-Heptane

1-Phenylhexane

2-Phenylheptane

3-Phenylheptane

1-Phenylheptane

n-Propylbenzene

1-Alkyl-2-phenylpropan-1-ols

Alkyl 1-phenylethyl

2,3,3-triimethyl-1-phenylhexane

(S)-(+)-2-Phenylhexane

(SS)-(2-(hexan-2-yl)phenyl)-p-tolylsulfoxide

(2R)-hexan-2-ylbenzene

(-)-R-5-Phenyl-1-hexen

(R)-3-phenylbutyric acid

(R)-3-phenylbutanol

(-)(R)-4-bromo-2-phenyl-butane

1,8-bis(5-tert-butyl-3-phenyl)hexane

Ethane

Propane

n-Butane

2-methylpropane

2,2-dimethylpropane

2,3-dimethylbutane

2-thiophene carboxylic acid thiourea (B124793) derivative

Flavanol-2,4-dinitrophenylhydrazone

2,2-dimethyl-N-(2-pyridinyl)propanamide

Iron(III) Porphyrin Complex

Ammonia

Methyl chloride

Dihydrothiouracil-Indenopyridopyrimidines

Etoposide

1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxymethyl)phenol

S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate

Advanced Analytical Characterization of 2 Phenylhexane

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating complex mixtures and quantifying individual components, including isomers. For 2-Phenylhexane, both achiral and chiral chromatographic techniques are employed.

Gas Chromatography (GC) is a powerful separation technique widely used for volatile and semi-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase (typically a liquid coated on a solid support or capillary wall) and a mobile phase (an inert carrier gas like Helium or Nitrogen).

General GC Analysis: For achiral separations, non-polar capillary columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5, Zebron ZB-5MSi), are commonly used for analyzing alkylbenzenes like this compound phenomenex.comsigmaaldrich.comgcms.cz. These columns offer good thermal stability and broad applicability. Detection is typically performed using a Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometer (MS) for identification and quantification. The elution order generally follows boiling points, with this compound expected to elute at a moderate retention time due to its molecular weight and structure.

Chiral GC Analysis: Since this compound possesses a chiral center at the second carbon atom, its enantiomers can be separated using chiral GC. This is achieved by employing chiral stationary phases (CSPs) that exhibit enantioselective interactions. Cyclodextrin (B1172386) derivatives, particularly permethylated cyclodextrins, are frequently used as CSPs in GC, coated onto polysiloxane backbones within capillary columns mdpi.comgcms.czresearchgate.net. These phases create a chiral environment that allows for differential interaction with the enantiomers of this compound, leading to their separation. The separation efficiency and selectivity depend on the specific cyclodextrin derivative, the mobile phase (carrier gas and temperature program), and the column dimensions.

Table 6.1.1: Typical GC Parameters for this compound Analysis

| Technique | Column Type | Carrier Gas/Mobile Phase | Detector | Typical Application |

| GC (Achiral) | Non-polar capillary (e.g., 5% Phenyl) | Helium, Nitrogen | FID, MS | Separation and quantification of volatile organics. |

| Chiral GC | Chiral capillary (e.g., Cyclodextrin-based CSPs) | Helium, Nitrogen | FID, MS | Enantiomeric separation of chiral compounds. |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC.

General HPLC Analysis: In reversed-phase HPLC (RP-HPLC), which is commonly used for compounds like this compound, non-polar stationary phases are employed with polar mobile phases. Standard C18 (octadecylsilane) bonded silica (B1680970) columns are widely utilized due to their strong hydrophobic retention capabilities chromatographyonline.comphenomenex.commac-mod.comlibretexts.orglcms.cz. Phenyl-based stationary phases can offer alternative selectivity through π-π interactions, which may be beneficial for aromatic compounds chromatographyonline.commac-mod.com. Typical mobile phases consist of mixtures of water with organic modifiers such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using UV-Vis detectors, exploiting the UV absorbance of the phenyl ring, typically around 254 nm.

Chiral HPLC: For the separation of this compound enantiomers, chiral HPLC is employed using CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak®, Chiralcel®, Lux® series), are highly effective and widely used nih.govnih.govnih.govbgb-analytik.comresearchgate.netphenomenex.com. These columns typically operate in normal-phase mode using mobile phases composed of mixtures of non-polar solvents (like hexane) and polar organic modifiers (like isopropanol (B130326) or ethanol), often with additives to improve selectivity or solubility phenomenex.com. The chiral selector on the stationary phase interacts differently with each enantiomer, leading to their separation.

Table 6.1.2: Typical HPLC Parameters for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Detector | Typical Application |

| HPLC (Achiral) | Reversed-phase (e.g., C18, Phenyl) | Acetonitrile/Water, Methanol/Water | UV-Vis | Separation and quantification of organic compounds. |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., Chiralpak, Lux) | Hexane (B92381)/Isopropanol, Hexane/Ethanol (with additives) | UV-Vis | Enantiomeric separation of chiral compounds. |

Supercritical Fluid Chromatography (SFC) is increasingly recognized for its efficiency and environmental benefits, particularly in chiral separations fagg.beselvita.comsphinxsai.comchromatographyonline.comresearchgate.netmdpi.com. SFC utilizes a mobile phase above its critical temperature and pressure, typically supercritical carbon dioxide (scCO₂), often modified with organic solvents like methanol or ethanol.

SFC offers advantages such as reduced viscosity and higher diffusivity compared to HPLC, leading to faster analysis times and higher efficiencies selvita.comsphinxsai.comchromatographyonline.com. For chiral separations, SFC employs CSPs, often similar to those used in chiral HPLC, including polysaccharide-based phases fagg.beresearchgate.netmdpi.com. The ability to use scCO₂ as the primary mobile phase makes SFC a greener alternative, reducing organic solvent consumption and waste selvita.comsphinxsai.com. The detection can be achieved using UV-Vis or Mass Spectrometry (MS), with SFC-MS being particularly powerful for identification and quantification.

Table 6.1.3: Typical SFC Parameters for Chiral Separation

| Technique | Mobile Phase | Stationary Phase | Detector | Typical Application |

| SFC | Supercritical CO₂ + Modifier (e.g., MeOH, EtOH) | Polysaccharide-based CSPs, Phenyl-based CSPs | UV-Vis, MS | Fast and efficient chiral separations |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for confirming the molecular structure and identifying functional groups within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of nuclei.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy reveals the presence and environment of hydrogen atoms. For this compound (Ph-CH(CH₃)-CH₂-CH₂-CH₂-CH₃), the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons:

Aromatic protons: A complex multiplet in the region of δ 7.1-7.3 ppm, characteristic of the phenyl ring.

Benzylic proton (CH attached to the phenyl ring): A multiplet, likely around δ 2.6-2.7 ppm, influenced by adjacent alkyl groups.

Methyl protons (CH₃ attached to the chiral center): A doublet, expected around δ 1.2-1.3 ppm, coupled to the benzylic CH proton.

Aliphatic protons: Multiplets for the CH₂ groups, with the CH₂ adjacent to the chiral center appearing around δ 1.5-1.7 ppm, and other CH₂ groups at slightly higher fields.

Terminal methyl protons (CH₃): A triplet, typically observed around δ 0.8-0.9 ppm, coupled to the adjacent CH₂ group. pdx.edulibretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. The ¹³C NMR spectrum of this compound is expected to exhibit signals for the aromatic carbons and the various aliphatic carbons:

Aromatic carbons: Multiple signals in the δ 126-145 ppm range, with the ipso-carbon (directly attached to the alkyl chain) typically appearing around δ 144 ppm.

Benzylic carbon (CH): A signal in the δ 45-50 ppm range.

Aliphatic carbons: Signals for the methyl group attached to the chiral center (δ 20-25 ppm), the adjacent methylene (B1212753) group (δ 30-35 ppm), other methylene groups (δ 22-27 ppm), and the terminal methyl group (δ ~14 ppm). pdx.eduorganicchemistrydata.orgdocbrown.info

Table 6.2.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Proton/Carbon Type | Expected Chemical Shift (δ, ppm) | Coupling/Multiplicity (for ¹H) |

| ¹H NMR | Aromatic (Ph-H) | 7.1 - 7.3 | Multiplet |

| Benzylic CH | 2.6 - 2.7 | Multiplet | |

| CH₃ (attached to chiral center) | 1.2 - 1.3 | Doublet | |

| CH₂ (next to chiral center) | 1.5 - 1.7 | Multiplet | |

| CH₂ (next to CH₂) | 1.2 - 1.4 | Multiplet | |

| CH₃ (terminal) | 0.8 - 0.9 | Triplet | |

| ¹³C NMR | Aromatic Carbons | 126 - 145 | - |

| Benzylic C (CH) | 45 - 50 | - | |

| CH₃ (attached to chiral center) | 20 - 25 | - | |

| CH₂ (next to chiral center) | 30 - 35 | - | |

| CH₂ (next to CH₂) | 22 - 27 | - | |

| CH₃ (terminal) | 14 | - |

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands associated with its structure:

C-H Stretching (Aromatic): Absorption in the region of 3030-3080 cm⁻¹ is indicative of C-H stretching vibrations in the aromatic phenyl ring pressbooks.publibretexts.org.

C-H Stretching (Aliphatic): Strong absorption bands in the range of 2850-2970 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic hexyl chain pressbooks.publibretexts.org.

C=C Stretching (Aromatic): Characteristic C=C stretching vibrations of the aromatic ring typically appear as medium to strong bands around 1600 cm⁻¹ and 1500 cm⁻¹ pressbooks.publibretexts.org.

C-H Bending (Aromatic): Out-of-plane bending vibrations for monosubstituted benzene (B151609) rings usually occur in the 700-750 cm⁻¹ region pressbooks.publibretexts.org.

C-H Bending (Aliphatic): Various C-H bending vibrations for the methylene and methyl groups of the hexyl chain are observed in the 1350-1470 cm⁻¹ region pressbooks.publibretexts.org.

Table 6.2.2: Characteristic IR Absorption Bands for this compound

| Functional Group / Bond | Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3030 - 3080 |

| C-H Stretch (Aliphatic) | 2850 - 2970 |

| C=C Stretch (Aromatic) | 1600, 1500 |

| C-H Bend (Aromatic, OOP) | 700 - 750 |

| C-H Bend (Aliphatic) | 1350 - 1470 |

Compound List:

this compound

Mass Spectrometry (MS), including GC-MS and High-Resolution MS

Mass Spectrometry (MS) is a cornerstone technique for determining the molecular weight and structural fragments of a compound. When coupled with Gas Chromatography (GC-MS), it provides both separation and identification capabilities, allowing for the analysis of complex mixtures. High-Resolution Mass Spectrometry (HRMS) further enhances this by providing highly accurate mass measurements, which are critical for determining the elemental composition of ions.

The mass spectrum of this compound typically exhibits a molecular ion peak, representing the intact molecule minus an electron. Fragmentation occurs due to the instability of the molecular ion, leading to the formation of smaller, charged fragments and neutral radicals. For this compound, common fragmentation pathways involve cleavage of carbon-carbon bonds, particularly at the benzylic position, which is characteristic of phenylalkanes. This often results in the formation of a stable tropylium (B1234903) ion (m/z 91) and fragments related to the phenyl group.

Based on available spectral data, key mass-to-charge ratio (m/z) peaks observed for this compound include:

| m/z | Relative Intensity/Description |

| 162 | Molecular Ion (M+) |

| 105 | Top Peak (likely C7H5+ fragment) |

| 91 | Second Highest Peak (Tropylium ion, C7H7+) |

| 162 | Third Highest Peak (possibly related to the molecular ion or a rearrangement) |

Additionally, Kovats Retention Indices (KRI) provide valuable information for GC analysis, with reported values for this compound being 1182 (standard non-polar) and 1389.4 (standard polar) nih.govnih.gov. High-resolution mass spectrometry enables the determination of exact masses, allowing for the calculation of elemental compositions. For instance, a measured mass of 162.14085 Da can be precisely assigned to the molecular formula C₁₂H₁₈, distinguishing it from other potential compositions with the same nominal mass nih.govnih.govuky.edu.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that probes the vibrational modes of molecules. It provides a unique "spectral fingerprint" that can be used for chemical identification and structural elucidation renishaw.comhoriba.com. The technique relies on the inelastic scattering of photons by molecules, where the frequency shifts of the scattered light correspond to specific molecular vibrations, such as stretching and bending of chemical bonds (e.g., C-C, C-H, aromatic ring vibrations) renishaw.comhoriba.comavantesusa.com.

While specific Raman spectral data for this compound were not detailed in the reviewed literature, the principles of Raman spectroscopy are directly applicable. Characteristic peaks would arise from the phenyl ring's vibrations, the aliphatic chain's C-C and C-H stretching and bending modes, and the interaction between the phenyl group and the alkyl chain renishaw.comhoriba.comchemicalbook.comnih.gov. Raman spectroscopy can identify the presence of functional groups and provide insights into molecular symmetry and structure, complementing other spectroscopic methods.

Chiroptical Methods for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers, (R)-2-phenylhexane and (S)-2-phenylhexane. Chiroptical methods are essential for determining the enantiomeric purity or enantiomeric excess (ee) of such compounds.

Polarimetry and Optical Rotation Measurements

Polarimetry is a technique used to measure the optical rotation of a chiral compound, which is the extent to which it rotates the plane of polarized light wikipedia.orgtaylorandfrancis.comchemicool.comlkouniv.ac.in. This rotation is quantified as the specific rotation ([α]), an intensive property that depends on the compound, concentration, temperature, and wavelength of light used wikipedia.org. Optically active compounds rotate plane-polarized light either clockwise (dextrorotatory, +) or counterclockwise (levorotatory, -) wikipedia.orgchemicool.com.

The specific rotation of an enantiomerically pure sample serves as a reference. By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess of the mixture can be calculated wikipedia.org. While specific optical rotation values for this compound were not provided in the search results, polarimetry is a standard method for its chiral analysis.

Emerging Chiral Detection Techniques

Beyond traditional polarimetry, advanced chiroptical techniques offer enhanced sensitivity and structural information. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing insights into the chiral environment and electronic transitions of molecules chiralpedia.commit.edusmoldyn.org. Vibrational Circular Dichroism (VCD) extends this principle into the infrared region, offering detailed three-dimensional structural information and enabling the determination of absolute configurations when combined with computational methods chiralpedia.comwikipedia.org.

Mass-selected Photoelectron Circular Dichroism (MS-PECD) represents a novel approach, allowing for direct enantioselective detection and analysis of chiral molecules using mass spectrometry without prior separation spectroscopyonline.com. This technique reveals chirality by analyzing the photoelectron angular distribution emitted upon photoionization with circularly polarized light. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), also plays a crucial role in separating and quantifying enantiomers chiralpedia.commdpi.com.

X-ray Crystallography for Absolute Configuration Determination (if applicable to derivatives)

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, including their absolute configuration, provided that suitable single crystals can be obtained researchgate.netnih.govnih.gov. This technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. The analysis of diffraction patterns, particularly Bijvoet differences arising from anomalous scattering, allows for the assignment of absolute stereochemistry researchgate.netnih.govmit.eduox.ac.uk.

While this compound itself may not always be amenable to single-crystal X-ray diffraction for absolute configuration determination, this method is highly applicable to its derivatives nih.govbohrium.comrsc.org. For example, the absolute configurations of chiral diol derivatives, such as (2S, 3S, 4S)-4-methyl-1-phenylhexane-2,3-diol, have been successfully established through crystallographic structure analysis nih.govbohrium.com. The accuracy of absolute configuration determination by X-ray diffraction is often validated using parameters like the Flack parameter nih.govox.ac.uk.

Electrochemical and Optical Sensing for Chiral Discrimination

Electrochemical and optical sensing platforms offer sensitive and selective methods for chiral discrimination. Electrochemical techniques, often involving modified electrodes, can detect chiral analytes with high sensitivity, cost-effectiveness, and potential for miniaturization mdpi.com. These methods focus on developing chiral-sensing interfaces that exhibit specific interactions with enantiomers.

Optical sensing approaches can leverage the intrinsic chiroptical properties of molecules, although sensitivity can be a challenge nih.gov. Advanced techniques like Surface-Enhanced Raman Optical Activity (SERS) are being explored for chiral recognition nih.gov. Furthermore, innovative methods employing principles like "shortcuts to adiabaticity" in stimulated Raman adiabatic passage are being developed for highly efficient optical detection and separation of chiral molecules, achieving significant contrast between enantiomers aps.org.

Compound Names Mentioned:

this compound

Derivatization and Functionalization Strategies for 2 Phenylhexane

Synthesis of Substituted 2-Phenylhexane Derivatives

The synthesis of substituted this compound derivatives typically involves constructing the molecular framework with pre-existing substituents or modifying the parent this compound molecule. A common synthetic pathway involves the alkylation of benzene (B151609) or other aromatic precursors with substituted hexyl halides or alkenes, often employing Friedel-Crafts alkylation in the presence of Lewis acid catalysts. Alternatively, cross-coupling reactions between phenyl-containing halides and hexyl organometallic reagents can be utilized. Another approach focuses on modifying the aliphatic chain, such as starting with a phenyl-substituted ketone or alcohol and subsequently reducing or functionalizing these groups, followed by chain extension or further modifications. The choice of synthetic strategy is contingent upon the specific nature and location of the desired substituents on both the phenyl ring and the hexane (B92381) chain.

Strategies for Introducing Specific Functional Groups

The introduction of various functional groups onto the this compound scaffold significantly enhances its chemical versatility. These transformations can be directed towards the aromatic phenyl ring or the aliphatic hexyl chain, with a particular emphasis on the benzylic position due to its inherent reactivity.

Data Tables:

The following tables summarize key functionalization reactions and analytical derivatization methods relevant to this compound.

Table 1: Representative Functionalization Reactions of this compound

| Reaction Type | Introduced Functional Group | Key Reagents/Conditions (Illustrative) | Resulting Derivative Class | Cited References |

| Benzylic Alkylation | Alkyl (R) | Strong base (e.g., LDA), Alkyl halide (R-X) | 1-Alkyl-2-phenylhexane | |

| Electrophilic Aromatic Substitution | Alkyl, Acyl, Nitro, Halo | Lewis Acid (e.g., AlCl3), Alkyl/Acyl Halide, HNO3, Halogen | Substituted Phenyl Ring | |

| Benzylic Hydroxylation | Hydroxyl (-OH) | Oxidizing agents (e.g., KMnO4, CrO3), Metal catalysts (e.g., Ru, Fe) | 2-Phenylhexanols | |

| Benzylic Carbonylation | Carbonyl (C=O) | CO, Transition metal catalysts (e.g., Pd, Rh), Oxidant | Phenylhexanones | |

| Benzylic Amination | Amino (-NH2) | NH3 or amine source, Transition metal catalysts (e.g., Cu, Pd) | 2-Phenylhexylamine | |

| Imine Formation (Schiff Base) | Imino (=NR) | 2-Phenylhexanal (from oxidation) + Primary amine (RNH2) | Phenylhexyl imines |

Table 2: Chiral Derivatization Agents for Enantiomeric Ratio Determination of this compound

| Chiral Derivatizing Agent (CDA) | Target Functional Group (on derivative of this compound) | Primary Analytical Technique | Information Obtained | Cited References |

| Mosher's Acid Chloride | Hydroxyl (-OH) (e.g., from benzylic hydroxylation) | GC, HPLC, NMR | Enantiomeric Excess (ee) | |

| N-trifluoroacetyl-L-prolyl chloride | Hydroxyl (-OH) | GC, HPLC | Enantiomeric Excess (ee) | |

| Chiral Isocyanate | Amino (-NH2) (e.g., from benzylic amination) | GC, HPLC | Enantiomeric Excess (ee) | |

| Chiral Acyl Chloride | Amino (-NH2) | GC, HPLC | Enantiomeric Excess (ee) |

Compound List:

this compound

Benzene

Hexyl halide

Phenyl halide

Hexyl organometallic reagents

Phenyl-substituted ketone

Phenyl-substituted alcohol

1-Alkyl-2-phenylhexane

2-Phenylhexan-1-ol

2-Phenylhexan-2-ol

Phenylhexanone

2-Phenylhexanal

Primary amine

Secondary amine

Mosher's Acid Chloride

N-trifluoroacetyl-L-prolyl chloride

Chiral Isocyanate

Chiral Acyl Chloride

Biocatalytic Transformations of Phenylalkanes, Including 2 Phenylhexane Analogues

Enzymatic Resolution and Kinetic Resolution

Enzymatic kinetic resolution (KR) is a well-established technique for separating enantiomers of racemic mixtures. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the kinetic resolution of alcohols and esters through transesterification reactions mdpi.comnih.gov. While specific studies on 2-phenylhexane using lipases are not detailed, the principle applies to chiral phenylalkanes. For instance, lipases can selectively acylate one enantiomer of a chiral alcohol, leaving the other enantiomer unreacted, thereby achieving separation mdpi.comnih.gov.

Dynamic Kinetic Resolution (DKR) further enhances KR by coupling the enzymatic resolution with an in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of a single enantiomer mdpi.comnih.gov. This approach has been successfully applied to racemic 1-phenylethanol (B42297), demonstrating high conversion and enantiomeric excess when combined with racemization catalysts mdpi.com. The application of DKR to this compound would involve a racemization catalyst that can interconvert the enantiomers of this compound, followed by an enzyme that selectively transforms one enantiomer.

Table 1: Enzymatic Resolution Strategies for Phenylalkanes

| Enzyme Class | Reaction Type | Substrate Example | Outcome | Reference |

| Lipases (e.g., CALB) | Transesterification | Racemic 1-phenylethanol | Selective acylation of one enantiomer | mdpi.comnih.gov |

| Oxidative Enzymes | Oxidation | Various substrates | Oxidative kinetic resolution (OKR) | nih.gov |

Stereoselective Biotransformations (e.g., Reductions, Hydrolyses, Epoxidations)

Stereoselective biotransformations leverage the inherent chirality of enzymes to perform specific chemical modifications with high enantioselectivity.

Reductions: Ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to chiral alcohols magtech.com.cnharvard.eduresearchgate.net. While this compound is an alkane and not a ketone, related phenyl-containing ketones, such as acetophenone, have been stereoselectively reduced to chiral alcohols like 1-phenylethanol using microbial whole-cells or purified enzymes magtech.com.cnharvard.edumdpi.com. If a ketone precursor to this compound were available, KREDs would be a prime candidate for stereoselective synthesis. For example, ketoreductases have been employed in dynamic reductive kinetic resolution (DYRKR) of aryl α-chloro β-keto esters, yielding chiral β-hydroxy esters with excellent enantioselectivity rsc.orgresearchgate.net.

Hydrolyses: Hydrolases, particularly lipases and esterases, are known for their stereoselective hydrolysis of ester and amide bonds nih.govvladachem.comresearchgate.net. While direct hydrolysis of this compound is not a typical enzymatic reaction, hydrolases could be used to resolve chiral esters or amides derived from functionalized phenylalkanes. For instance, phosphotriesterases (PTEs) have been engineered for the stereoselective hydrolysis of chiral phosphates, demonstrating the potential for high enantioselectivity in hydrolysis reactions nih.govfrontiersin.org.

Epoxidations: Epoxidation is a crucial transformation for introducing oxygen functionality stereoselectively. While studies on the direct epoxidation of simple alkanes like this compound are scarce, enzymatic epoxidation of alkenes is well-documented. For example, alkene-utilizing bacteria have been used for the stereoselective epoxidation of phenyl allyl ether to phenyl glycidyl (B131873) ether, a precursor for beta blockers, yielding optically pure S-(+)-phenyl glycidyl ether nih.gov. Cytochrome P450 enzymes are also known for their ability to catalyze epoxidation reactions with high stereoselectivity mdpi.com. If a double bond were present in a this compound analogue, such as in a phenylhexene, enzymatic epoxidation could be a viable route to chiral epoxides.

Table 2: Stereoselective Biotransformations Relevant to Phenylalkane Analogues

| Enzyme Class/Type | Reaction Type | Substrate Example | Product Example | Key Feature | Reference |

| Ketoreductases (KREDs) | Reduction | Acetophenone | 1-Phenylethanol | High enantioselectivity | magtech.com.cnharvard.edumdpi.com |